molecular formula C11H13ClO B561371 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride CAS No. 105041-53-0

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride

Cat. No.: B561371
CAS No.: 105041-53-0
M. Wt: 196.674
InChI Key: PXRWRMMCFJLZDF-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry. Its structure consists of a hexahydroindene core with a carbonyl chloride functional group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride typically involves the following steps:

  • Starting Material: : The synthesis often begins with the preparation of the hexahydroindene core. This can be achieved through the hydrogenation of indene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).

  • Functionalization: : The next step involves the introduction of the carbonyl chloride group. This can be done by reacting the hexahydroindene with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The carbonyl chloride group in 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

  • Reduction Reactions: : The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under basic conditions.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Strong oxidizers like KMnO₄ in aqueous or acidic conditions.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Aldehydes and Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride serves as a valuable intermediate for the preparation of various complex molecules

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of coatings, adhesives, and resins.

Mechanism of Action

The mechanism by which 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride exerts its effects depends on its specific chemical reactions. For instance, in nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The molecular targets and pathways involved vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Contains multiple chlorine atoms, leading to different reactivity and applications.

    2,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene: Highly chlorinated, with distinct chemical properties and uses.

Uniqueness

The presence of the carbonyl chloride group in 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride makes it particularly versatile in synthetic chemistry. This functional group allows for a wide range of chemical transformations, making the compound a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-3-ene-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h4,6-7,9-10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRWRMMCFJLZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C=C(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723624
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105041-53-0
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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